Cas no 944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate)

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate structure
944317-65-1 structure
Product Name:Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Número CAS:944317-65-1
MF:C16H23BO5
Megavatios:306.161825418472
CID:2093591
PubChem ID:57576289
Update Time:2025-06-09

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
    • [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
    • Methyl [4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZENEACETIC ACID, METHYL ESTER
    • METHYL2-(4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
    • E81635
    • CS-0132864
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -phenyl]-acetic acid methyl ester
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetic acid methyl ester
    • MB20548
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
    • SCHEMBL137360
    • DA-00420
    • 944317-65-1
    • MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • Renchi: 1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3
    • Clave inchi: MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1)OC

Atributos calculados

  • Calidad precisa: 306.1638540g/mol
  • Masa isotópica única: 306.1638540g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 5
  • Complejidad: 393
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 54Ų

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate PrecioMás >>

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Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  18 h, 110 °C
Referencia
A new access to 16-membered macrocycles: synthesis of the model C-O-D ring system of vancomycin
Ghosh, Samir; Kumar, A. Sanjeev; Mehta, G. N.; Soundararajan, R., Synthesis, 2009, (19), 3322-3326

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Referencia
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referencia
Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors
, United States, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referencia
Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 95 °C
Referencia
Boron-containing compounds as Rho kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, 100 °C
Referencia
Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design
Yokokawa, Fumiaki; Nilar, Shahul; Noble, Christian G.; Lim, Siew Pheng; Rao, Ranga; et al, Journal of Medicinal Chemistry, 2016, 59(8), 3935-3952

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 19 h, 100 °C
Referencia
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, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referencia
Cyclic amine-substituted oxazolidinones as CETP inhibitor and their preparation
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Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referencia
Preparation of biphenyl derivatives as DP2 antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 90 °C
Referencia
Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 85 °C; overnight, 85 °C
Referencia
Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Raw materials

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preparation Products

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